molecular formula C2BF6K B3382978 Potassium trifluoro(trifluoroethenyl)boranuide CAS No. 380305-63-5

Potassium trifluoro(trifluoroethenyl)boranuide

Cat. No.: B3382978
CAS No.: 380305-63-5
M. Wt: 187.92 g/mol
InChI Key: UNTWUEFZFBFAAI-UHFFFAOYSA-N
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Description

Potassium trifluoro(trifluoroethenyl)boranuide is a chemical compound with the molecular formula C2BF6K. It is a type of organotrifluoroborate, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(trifluoroethenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of potassium fluoride with a suitable boron-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product with high purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(trifluoroethenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used in the presence of metal catalysts such as palladium, nickel, or copper. These reactions typically occur under mild conditions and can be carried out in various solvents, including water and organic solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often complex organic molecules that are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Coupling

One of the primary applications of potassium trifluoro(trifluoroethenyl)boranuide is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron compounds. This compound serves as an effective surrogate for boronic acids, providing improved yields and selectivity in the synthesis of biaryls and other complex molecules.

  • Case Study : A study demonstrated that using this compound in Suzuki-Miyaura reactions resulted in high yields of substituted phenols, showcasing its effectiveness as a coupling partner under mild conditions .

2.2 Ligand-Free Cross-Coupling

Due to its enhanced nucleophilicity compared to traditional arylboronic acids, this compound can facilitate ligand-free cross-coupling reactions. This property allows for simpler reaction setups and reduced costs associated with catalyst preparation.

  • Data Table: Comparison of Yields in Ligand-Free Reactions
Reaction TypeYield (%)Conditions
Aryl Halide with Trifluoroborate85-95Pd(OAc)₂, K₂CO₃, Toluene/H₂O
Alkenyl Halide with Trifluoroborate75-90PdCl₂(dppf), Toluene/H₂O

Organic Synthesis Applications

3.1 Synthesis of Complex Molecules

This compound has been utilized in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo selective functionalization makes it a powerful tool in synthetic organic chemistry.

  • Example : The compound has been successfully employed in the synthesis of biologically active compounds by facilitating the formation of C-C bonds in challenging substrates .

Material Science Applications

4.1 Polymer Chemistry

In material science, this compound is being explored for its potential use in polymerization processes. Its unique reactivity can be harnessed to create novel polymers with tailored properties.

  • Research Insight : Preliminary studies indicate that incorporating this compound into polymer formulations can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which potassium trifluoro(trifluoroethenyl)boranuide exerts its effects involves its ability to act as a nucleophilic partner in cross-coupling reactions. The compound’s boron atom interacts with metal catalysts to facilitate the formation of new chemical bonds. This process involves the activation of the boron atom and the subsequent transfer of the trifluoro(trifluoroethenyl) group to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(trifluoroethenyl)boranuide is unique due to its specific trifluoro(trifluoroethenyl) group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .

Biological Activity

Potassium trifluoro(trifluoroethenyl)boranuide is an organoboron compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom coordinated to a trifluoromethyl group and a trifluoroethenyl moiety. Its molecular formula is C2F6BC_2F_6B with a molar mass of approximately 151.83 g/mol. The unique trifluoroborate structure enhances its reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex with the organotrifluoroborate, followed by oxidative addition with an aryl or vinyl halide, transmetalation, and reductive elimination to yield biaryl or aryl-vinyl products. These products are often biologically active compounds that can interact with various biological targets.

Biological Activity

Research indicates that this compound may exhibit significant biological activity through the following mechanisms:

  • Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities, influencing biochemical pathways critical for cellular functions .
  • Antimicrobial Properties : Some derivatives of organoboron compounds have shown potential antimicrobial effects, suggesting that this compound could possess similar properties.
  • Pharmaceutical Applications : The compound's ability to serve as an intermediate in synthesizing pharmaceutical agents highlights its potential therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the biological implications and applications of this compound:

  • Cross-Coupling Reactions : A study demonstrated the successful application of this compound in synthesizing complex organic molecules through cross-coupling reactions, yielding compounds with potential biological activity .
  • Biological Interaction Studies : Research focused on the interaction between this compound and various biomolecules revealed that it could influence cellular signaling pathways, potentially leading to therapeutic effects .
  • Antimicrobial Activity : Investigations into related organoboron compounds have indicated antimicrobial properties, paving the way for further studies on this compound's efficacy against specific pathogens.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme modulation; potential antimicrobial effects
Potassium TrifluoroborateCross-coupling reagent; used in drug synthesis
Potassium TrifluorophenylborateAntimicrobial properties; enzyme interactions

Properties

IUPAC Name

potassium;trifluoro(1,2,2-trifluoroethenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BF6.K/c4-1(2(5)6)3(7,8)9;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTWUEFZFBFAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C(F)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BF6K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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